molecular formula C11H14F2N2 B14857685 2-(3,4-Difluoro-benzyl)-piperazine

2-(3,4-Difluoro-benzyl)-piperazine

Cat. No.: B14857685
M. Wt: 212.24 g/mol
InChI Key: BIXQXINEGBIAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(3,4-Difluoro-benzyl)-piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a difluorobenzyl group attached to the piperazine ring, making it a fluorinated derivative of benzylpiperazine. The fluorine atoms in the benzyl group can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-Difluoro-benzyl)-piperazine typically involves the reaction of ®-piperazine with 3,4-difluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,4-Difluoro-benzyl)-piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-Difluoro-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of difluorobenzyl alcohols or ketones.

    Reduction: Formation of difluorobenzylamines.

    Substitution: Formation of substituted benzylpiperazines with various functional groups.

Scientific Research Applications

®-2-(3,4-Difluoro-benzyl)-piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(3,4-Difluoro-benzyl)-piperazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid
  • 2-(3-Fluoro-5-nitrophenyl)acetic acid
  • 2-(3-Fluoro-5-methylphenyl)acetic acid

Uniqueness

®-2-(3,4-Difluoro-benzyl)-piperazine is unique due to its specific structural features, including the ®-configuration and the presence of two fluorine atoms in the benzyl group

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-10-2-1-8(6-11(10)13)5-9-7-14-3-4-15-9/h1-2,6,9,14-15H,3-5,7H2

InChI Key

BIXQXINEGBIAOR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.